molecular formula C23H24N4O3S3 B2728552 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 477327-08-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No. B2728552
CAS RN: 477327-08-5
M. Wt: 500.65
InChI Key: LOQYEQCROOVEHT-UHFFFAOYSA-N
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Description

The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiazole ring, and a sulfamoyl group. Benzothiazole derivatives have been studied for their potential biological activities .


Synthesis Analysis

While the exact synthesis pathway for this compound is not specified, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazole rings are aromatic and heterocyclic, containing nitrogen and sulfur atoms in the ring structure. The sulfamoyl group contains a sulfur atom bonded to two oxygen atoms and an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzothiazole and thiazole rings could potentially undergo electrophilic substitution reactions. The sulfamoyl group could undergo hydrolysis under acidic or basic conditions .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of benzothiazole derivatives, including structures similar to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, for their potential antimicrobial properties. One study synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives and tested them for antimicrobial activity against various bacterial and fungal strains, showing promising broad-spectrum activity (Padalkar et al., 2014).

Anticancer Activity

Another area of application is in the development of anticancer agents. Compounds with benzothiazole structures have been synthesized and evaluated for their efficacy against human cancer cell lines. For instance, a series of Schiff’s bases containing thiadiazole and benzamide groups demonstrated promising anticancer activity in vitro against several cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their potential as corrosion inhibitors. A study focused on the synthesis of benzothiazole derivatives to explore their inhibiting effect against steel corrosion in acidic solutions, finding significant inhibition efficiencies and suggesting a promising application in corrosion protection (Hu et al., 2016).

Supramolecular Chemistry

The role of benzothiazole derivatives in the formation of supramolecular gelators has been explored, with studies highlighting how these compounds can form stable gels in various solvents, pointing to applications in materials science and nanotechnology (Yadav & Ballabh, 2020).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, such as its anti-tubercular activity. Further studies could also investigate its physical and chemical properties, and optimize its synthesis process .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S3/c1-3-13-27(14-4-2)33(29,30)17-11-9-16(10-12-17)21(28)26-23-25-19(15-31-23)22-24-18-7-5-6-8-20(18)32-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQYEQCROOVEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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